molecular formula C10H18O2S B13322411 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13322411
M. Wt: 202.32 g/mol
InChI Key: WFUQTNWIKXHXMB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₈O₂S It is characterized by a cyclobutane ring substituted with a carboxylic acid group, a propan-2-ylsulfanyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thiol compound in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or alkylated cyclobutane derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl and methyl groups.

    3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group.

    Propan-2-ylsulfanylcyclobutane-1-carboxylic acid: Lacks the methyl groups.

Uniqueness: 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the propan-2-ylsulfanyl group and the two methyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

3,3-dimethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-7(2)13-10(8(11)12)5-9(3,4)6-10/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

WFUQTNWIKXHXMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC(C1)(C)C)C(=O)O

Origin of Product

United States

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